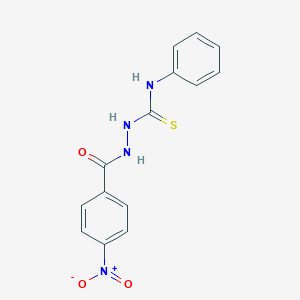![molecular formula C12H7F3N4S B256873 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B256873.png)
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a synthetic compound with potential applications in scientific research. This compound belongs to the class of triazolo-thiadiazoles, which have been extensively studied for their biological activities.
作用機序
The mechanism of action of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been proposed that the compound exerts its biological activity by binding to specific targets in cells. It has been shown to inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes and ultimately cell death.
Biochemical and physiological effects:
The biochemical and physiological effects of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole have been studied in vitro and in vivo. In vitro studies have shown that the compound can induce apoptosis in cancer cells, leading to cell death. It has also been shown to inhibit the growth of bacteria and fungi by disrupting their cellular processes. In vivo studies have shown that the compound has low toxicity and is well-tolerated by animals.
実験室実験の利点と制限
One of the main advantages of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its broad-spectrum activity against various microorganisms and cancer cell lines. This makes it a potentially useful tool for researchers working in these areas. However, one limitation of the compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several potential future directions for research on 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of analogs with improved solubility and potency. Another direction is the investigation of the compound's mechanism of action and its potential targets. Additionally, the compound's potential as a therapeutic agent for various diseases, including cancer and infectious diseases, could be explored further.
合成法
The synthesis of 6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been described in the literature. The method involves the reaction of 2-phenylvinylamine with 4-amino-5-(trifluoromethyl)-1,2,4-triazole-3-thiol in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good yield. The purity of the product can be improved by recrystallization.
科学的研究の応用
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has shown potential as a research tool in various areas of science. One of the main applications of this compound is in the field of medicinal chemistry. It has been shown to have potent antimicrobial activity against various strains of bacteria and fungi. Furthermore, it has been found to have significant anticancer activity against multiple cancer cell lines, making it a potential candidate for cancer therapy.
特性
製品名 |
6-(2-Phenylvinyl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
分子式 |
C12H7F3N4S |
分子量 |
296.27 g/mol |
IUPAC名 |
6-[(E)-2-phenylethenyl]-3-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C12H7F3N4S/c13-12(14,15)10-16-17-11-19(10)18-9(20-11)7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ |
InChIキー |
RYRQWENDTVUFBH-VOTSOKGWSA-N |
異性体SMILES |
C1=CC=C(C=C1)/C=C/C2=NN3C(=NN=C3S2)C(F)(F)F |
SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C=CC2=NN3C(=NN=C3S2)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



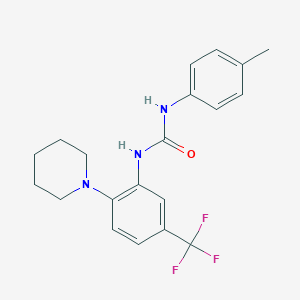
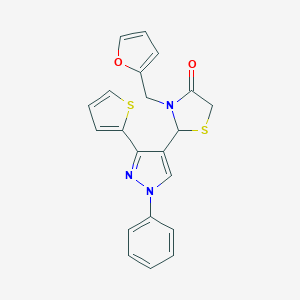
![2'-(furan-2-yl)-1',10b'-dihydrospiro[indole-3,5'-pyrazolo[1,5-c][1,3]benzoxazin]-2(1H)-one](/img/structure/B256794.png)
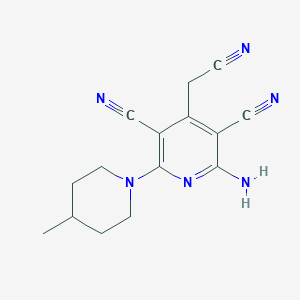
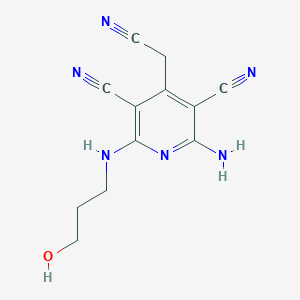
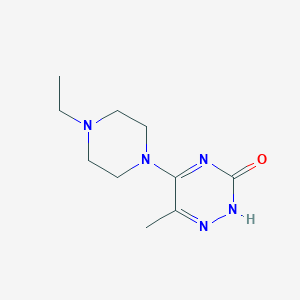
![6-methyl-5-[(tetrahydro-2-furanylmethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B256801.png)
![6-Amino-4-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B256802.png)
![N'-{4-[(5Z)-5-benzylidene-2,4-dioxo-1,3-thiazolidin-3-yl]butanoyl}-2-hydroxybenzohydrazide](/img/structure/B256804.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-methylpiperazin-1-yl)acetamide](/img/structure/B256808.png)
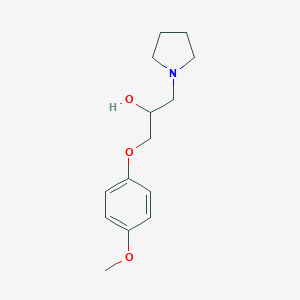
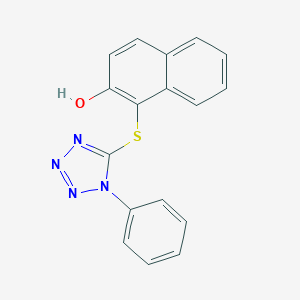
![1-N',3-N'-bis[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]propanedihydrazide](/img/structure/B256814.png)
